6-Bromo-5,8-difluoroquinoline
Overview
Description
6-Bromo-5,8-difluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol. This compound is characterized by the presence of bromine and fluorine atoms at the 6th, 5th, and 8th positions of the quinoline ring system, respectively. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties, making this compound a compound of interest in various scientific fields.
Scientific Research Applications
6-Bromo-5,8-difluoroquinoline has various scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: Research has explored the use of this compound in the design of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical properties contribute to the development of innovative materials and products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline typically involves the bromination and fluorination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safety and efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and fluorine atoms, which can act as directing groups in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the quinoline ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 6-Bromo-5,8-difluoroquinoline exerts its effects involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms can influence the compound's binding affinity to enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
6-Bromo-5,8-difluoroquinoline is compared with other similar compounds, such as 6-bromoquinoline, 5,8-difluoroquinoline, and 6-bromo-5-fluoroquinoline. These compounds share structural similarities but differ in the placement and number of halogen atoms, which can affect their chemical and biological properties
List of Similar Compounds
6-Bromoquinoline
5,8-Difluoroquinoline
6-Bromo-5-fluoroquinoline
6-Bromo-7-fluoroquinoline
6-Chloro-5,8-difluoroquinoline
Properties
IUPAC Name |
6-bromo-5,8-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFUBMHGLPCFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)Br)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672344 | |
Record name | 6-Bromo-5,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-72-6 | |
Record name | Quinoline, 6-bromo-5,8-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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